Cas no 1251548-90-9 (N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide)

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
- 1251548-90-9
- AKOS024529003
- SR-01000926543-1
- SR-01000926543
- VU0529440-1
- N-(2-oxochromen-3-yl)-4-pyrrol-1-ylbutanamide
- F6015-0014
-
- インチ: 1S/C17H16N2O3/c20-16(8-5-11-19-9-3-4-10-19)18-14-12-13-6-1-2-7-15(13)22-17(14)21/h1-4,6-7,9-10,12H,5,8,11H2,(H,18,20)
- InChIKey: VOKJZEKLJNQCRS-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=CC2C=CC=CC1=2)NC(CCCN1C=CC=C1)=O)=O
計算された属性
- せいみつぶんしりょう: 296.11609238g/mol
- どういたいしつりょう: 296.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 60.3Ų
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6015-0014-3mg |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide |
1251548-90-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6015-0014-40mg |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide |
1251548-90-9 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6015-0014-5μmol |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide |
1251548-90-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6015-0014-2mg |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide |
1251548-90-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6015-0014-10mg |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide |
1251548-90-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6015-0014-50mg |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide |
1251548-90-9 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6015-0014-20μmol |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide |
1251548-90-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6015-0014-20mg |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide |
1251548-90-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6015-0014-1mg |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide |
1251548-90-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6015-0014-25mg |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide |
1251548-90-9 | 25mg |
$109.0 | 2023-09-09 |
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide 関連文献
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamideに関する追加情報
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide: A Comprehensive Overview
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS No. 1251548-90-9) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, holds potential for various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research advancements surrounding N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide.
Chemical Structure and Properties: N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a derivative of chromene and pyrrole, two important heterocyclic compounds known for their diverse biological activities. The chromene moiety, specifically the 2H-chromenone ring, is a key structural feature that contributes to the compound's stability and reactivity. The presence of the pyrrole ring further enhances its biological potential by introducing additional functional groups that can interact with various biological targets. The compound's molecular formula is C17H15N3O2, and it has a molecular weight of 297.31 g/mol.
Synthesis and Preparation: The synthesis of N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves a multi-step process that combines the reactivity of chromene derivatives with the versatile nature of pyrrole rings. One common approach involves the condensation of 3-aminochromone with 4-(pyrrol-1-yloxy)butyric acid chloride in the presence of a suitable base. This reaction yields the desired product with high purity and yield, making it a feasible option for large-scale production in research and industrial settings.
Biological Activities: Recent studies have highlighted the diverse biological activities of N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yloxy)butanamide. One notable area of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK.
In addition to its anti-inflammatory properties, N-(2-oxo-2H-chromen-3-yl)-4-(
Clinical Applications: The potential clinical applications of N-(2-oxo-2H-chromen-3-yl)-4-(
Mechanism of Action:
The mechanism by which N-(2-oxo-2H-chromen-3-yl)-4-(
Safety Profile:
The safety profile of N-(2-oxo-2H-chromen-3-yl)-4-(
FUTURE DIRECTIONS:
The future research directions for N-(2-oxo-2H-chromen-3-yl)-4-(
1251548-90-9 (N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide) 関連製品
- 2227776-49-8((1R)-2-amino-1-{pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol)
- 1461707-79-8(3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine)
- 356783-24-9((E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide)
- 1004392-57-7(4-methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyridazine-3-carboxamide)
- 1806831-38-8(6-Amino-2-chloro-4-(difluoromethyl)pyridine-3-carboxylic acid)
- 1035841-11-2(4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole)
- 2171962-60-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobicyclo2.2.1heptane-2-carboxylic acid)
- 929-94-2(Hexadecane-1,16-diamine)
- 90772-59-1((2E)-3-(2-bromo-5-methylphenyl)prop-2-enoic acid)
- 2228138-22-3(O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine)




